2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid
Overview
Description
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-acetamido-6-chloro-3-indoleacrylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The subsequent steps involve chlorination and acetamidation to introduce the chloro and acetamido groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and acetamidation under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-acetamido-6-chloro-3-indoleacrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for the aryl hydrocarbon receptor (AhR), modulating gene expression and cellular responses . The compound’s effects on cellular pathways can lead to various biological outcomes, such as anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness: Its chloro and acetamido groups differentiate it from other indole derivatives, providing unique reactivity and interaction profiles .
Properties
Molecular Formula |
C13H11ClN2O3 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19) |
InChI Key |
SECOIPRQPZCVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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